6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with chlorine and methyl groups attached at specific positions. It is primarily used as an intermediate in pharmaceutical research and development due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The resulting mixture is then cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Substitution Reactions: Methyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like methylamine or thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine can yield 6-(methylamino)-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine .
Scientific Research Applications
6-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Shares a similar pyrazole core but with different substituents and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
6-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1555898-34-4 |
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Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-5-6-4-10-8(9)3-7(6)12(2)11-5/h3-4H,1-2H3 |
InChI Key |
IAWRLBYCYRPWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC(=NC=C12)Cl)C |
Purity |
95 |
Origin of Product |
United States |
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